molecular formula C23H23ClN2O3 B608650 TC Lpa5 4 CAS No. 1393814-38-4

TC Lpa5 4

货号 B608650
CAS 编号: 1393814-38-4
分子量: 410.898
InChI 键: BNALUYKEGYUHQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .


Molecular Structure Analysis

The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .


Physical And Chemical Properties Analysis

TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .

科学研究应用

  • LPA5 as an Inhibitory Receptor in T-Cells : LPA5, expressed by CD8 T cells, functions as an inhibitory receptor, negatively regulating T-cell receptor (TCR) signaling upon engaging lysophosphatidic acid (LPA). This has implications in chronic inflammatory disorders and cancer, where LPA levels are often elevated (Mathew et al., 2019).

  • LPAR5 in Thyroid Carcinoma : LPAR5 is upregulated in papillary thyroid carcinoma, and its specific antagonist, TC LPA5 4, inhibits cell proliferation and migration. This suggests that targeting LPAR5 or the PI3K/Akt pathway could be a therapeutic strategy for thyroid cancer (Zhao et al., 2021).

  • LPA5 in Brain Damage After Cerebral Ischemia : In a study on cerebral ischemia, LPA5 was found to play a pathogenic role. Using TCLPA5, a selective LPA5 antagonist, reduced brain infarction and neurological deficits, suggesting LPA5 as a target for drug development in cerebral ischemia treatment (Sapkota et al., 2020).

  • Role in Psoriasis-Like Lesions : LPA5-mediated signaling was identified as a pathogenic factor in psoriasis. The suppression of LPA5 with TCLPA5 improved psoriasis symptoms in mice and suggested LPA5 antagonism as a potential treatment strategy (Gaire et al., 2020).

  • LPA5 in Platelet Activation : Research on GPR92/LPA5 lysophosphatidate receptor indicated a role in human platelet activation. Unique ligand selectivity of LPA5 suggests its potential as a target for anti-thrombotic therapies (Williams et al., 2009).

  • LPA5 in Long-Term Neuroprotection : Suppressing LPA5 activity provided long-term neuroprotection in mice after ischemic stroke, indicating its potential in treating chronic brain injuries following stroke (Sapkota et al., 2020).

属性

IUPAC Name

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALUYKEGYUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC Lpa5 4

Citations

For This Compound
28
Citations
WJ Zhao, LL Zhu, WQ Yang, SJ Xu, J Chen… - Cancer …, 2021 - Wiley Online Library
… We computed the correlation of LPAR5 expression and TC LPA5 4 antitumor activities in these cells and found that LPAR5 gene expression is positively correlated with TC LPA5 4 …
Number of citations: 11 onlinelibrary.wiley.com
K Takahashi, K Minami, S Otagaki, K Ishimoto… - Biochemical and …, 2018 - Elsevier
… (E) Effects of TC LPA5 4 on cell motility of long-term anticancer drug treated cells. Before initiation of the cell motility assay, cells were pretreated with TC LPA5 4 (0.5 μM). Columns …
Number of citations: 12 www.sciencedirect.com
K Minami, N Ueda, K Ishimoto, T Tsujiuchi - Experimental Cell Research, 2020 - Elsevier
… , MG-63 cells were pretreated with TC LPA5 4, an antagonist of LPA 5 [14]. The cell motile activity of MG-63 cells was significantly suppressed by TC LPA5 4 in the presence of LPA (Fig. …
Number of citations: 11 www.sciencedirect.com
Y Zhang, M Xiong, Z Chen, G Seabra, J Liu, C Li, L Cui - 2023 - chemrxiv.org
… Additionally, we summarized the binding heatmap of TC LPA5 4 with the HPSE binding pocket and concluded the dynamic behavior of the lead compound and potential inhibitory …
Number of citations: 1 chemrxiv.org
M Santos-Hernández, SM Vivanco-Maroto, B Miralles… - Food Chemistry, 2023 - Elsevier
… -1 cells after TC LPA5 4 incubation exceeded 90% at 4 µM and 2 µM, decreasing at higher concentrations. Therefore, the selected concentrations for NPS2143 and TC LPA5 4 were 6 …
Number of citations: 6 www.sciencedirect.com
H Kittaka, K Uchida, N Fukuta… - The Journal of …, 2017 - Wiley Online Library
… In contrast, TC LPA5 4 (TC, 10 μm), a selective antagonist of LPA 5 , markedly decreased the number of LPA + neurons (4.9 ± 1.8%, n = 16/340) (Fig. 4B), suggesting that LPA 5 is …
Number of citations: 94 physoc.onlinelibrary.wiley.com
Y Zhou, PJ Little, Y Cao, HT Ta, D Kamato - Biochimica et Biophysica Acta …, 2020 - Elsevier
Lysophosphatidic acid (LPA) via transactivation dependent signalling pathways contributes to a plethora of physiological and pathophysiological responses. In the vasculature, …
Number of citations: 14 www.sciencedirect.com
A Nasraddin - 2019 - uhra.herts.ac.uk
… Suramin and BIM-I inhibited these changes but not affected by LY294002, H2L5186303, H2L5765834 and TC-LPA5-4. Transfection studies also suggested that mir-1 regulate …
Number of citations: 3 uhra.herts.ac.uk
DH Kim, EJ Seo, GJ Tigyi, BJ Lee… - International Journal of …, 2020 - koreascience.kr
… effect of LPAR inhibition, PDLSCs were incubated with LPAR1 antagonist (AM095), LPAR2 antagonist (Beck35), LPAR 1 and 3 antagonist (Ki16325), LPAR5 antagonists (TC-LPA5-4). …
Number of citations: 3 koreascience.kr
JA Turner, MA Fredrickson, M D'Antonio… - Nature …, 2023 - nature.com
… Treatment with an Lpar5 antagonist (TC LPA5 4) did not affect basal respiration but did abrogate the LPA-mediated increase in maximal respiratory capacity in wildtype OT-I effector …
Number of citations: 2 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。